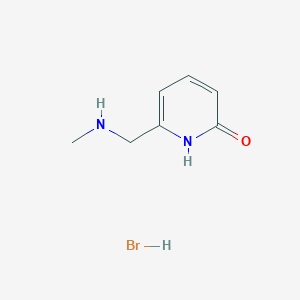

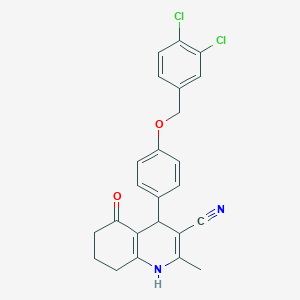

![molecular formula C14H21ClN2 B2552526 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1217086-23-1](/img/structure/B2552526.png)

2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives is a topic of interest in the field of medicinal chemistry due to their potential drug-like properties. Paper describes a solid-phase synthesis method for constructing a library of 2-amido benzo[d]imidazole analogues. The key step involves desulfurative cyclization of thiourea resin, followed by acylation and further functionalization through Suzuki/Sonogashira-coupling or reduction and acylation. This method yields high purity products and could potentially be adapted for the synthesis of 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. Paper discusses the addition of imidazole and benzimidazole to quinones, leading to the formation of various isomers and providing crystal structures for some of the resulting compounds. This information could be useful in predicting the molecular structure and isomer formation of this compound.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions. Paper describes a solvent-free synthesis method for benzo[d,e]imidazo[2,1-a]isoquinolines, which indicates that benzo[d]imidazole compounds can be synthesized under solvent-free conditions, potentially offering a greener alternative. Paper provides insights into the reactivity of benzo[d]imidazole with quinones, which could be relevant for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of this compound, the synthesis methods and molecular structures presented in papers and suggest that these compounds are likely to have high purity and stability, which are desirable properties for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Imidazole derivatives are key in synthesizing various chemical structures, including 1,4-diaryl-1H-imidazoles, through tandem insertion-cyclization reactions involving isocyanides. This method leverages the reactivity of isocyanides under ambient conditions, highlighting the versatility of imidazole compounds in organic synthesis (Pooi et al., 2014).

- The study of 2-(2-alkoxyphenyl)-1H-imidazoles synthesis showcases the application of imidazole derivatives in creating compounds with potential pharmacological activities. Different oxidative aromatization reactions were compared to optimize the synthetic route for these compounds (Pařík et al., 2006).

Biological Applications

- Imidazole-based compounds have shown anticancer potential by inducing apoptosis and cellular senescence. A study synthesized new imidazole derivatives and evaluated their anticancer activity, indicating the role of imidazole compounds in developing new therapeutic agents (Sharma et al., 2014).

- Another application in biological research involves the use of imidazole derivatives as fluorescent probes for detecting mercury ions, showcasing the utility of these compounds in environmental and biological monitoring (Shao et al., 2011).

Materials Science and Corrosion Inhibition

- Benzimidazole derivatives, closely related to the target compound, have been studied for their corrosion inhibition properties on metals in acidic environments. These studies contribute to the development of more effective corrosion inhibitors for industrial applications (Khaled, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methylpropyl)-1-propan-2-ylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4;/h5-8,10-11H,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEBCBXZKMSMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

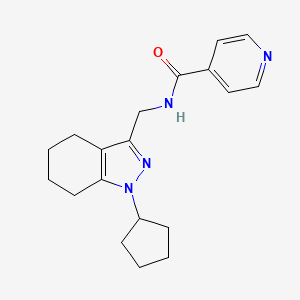

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

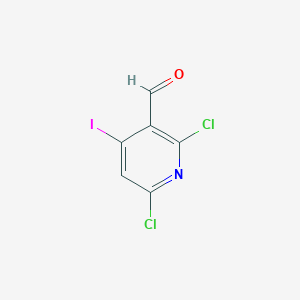

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

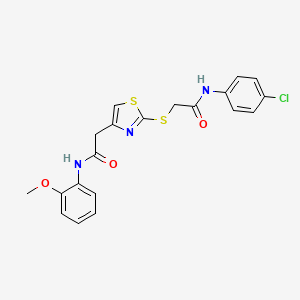

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)

![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)

![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)